molecular formula C25H24N4O4S B3934219 N-[(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)carbamothioyl]-2-nitrobenzamide

N-[(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)carbamothioyl]-2-nitrobenzamide

Cat. No.: B3934219
M. Wt: 476.5 g/mol
InChI Key: GBPCOWYWZDLDSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)carbamothioyl]-2-nitrobenzamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)carbamothioyl]-2-nitrobenzamide typically involves multiple steps, starting from readily available precursors. The process generally includes the following steps:

    Formation of the tert-butylphenylcarbonyl intermediate: This step involves the reaction of tert-butylbenzene with a carbonylating agent under specific conditions to form the tert-butylphenylcarbonyl compound.

    Amination: The intermediate is then reacted with an amine to form the corresponding amide.

    Thiocarbamoylation: The amide is further reacted with a thiocarbamoylating agent to introduce the thiocarbamoyl group.

    Nitration: Finally, the compound undergoes nitration to introduce the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)carbamothioyl]-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)carbamothioyl]-2-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-[(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)carbamothioyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)carbamothioyl]-2-methyl-3-nitrobenzamide
  • N-[4-({[(4-tert-butylphenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]thiophene-2-carboxamide

Uniqueness

N-[(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)carbamothioyl]-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

N-[[4-[(4-tert-butylbenzoyl)amino]phenyl]carbamothioyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4S/c1-25(2,3)17-10-8-16(9-11-17)22(30)26-18-12-14-19(15-13-18)27-24(34)28-23(31)20-6-4-5-7-21(20)29(32)33/h4-15H,1-3H3,(H,26,30)(H2,27,28,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPCOWYWZDLDSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-[(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)carbamothioyl]-2-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)carbamothioyl]-2-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-[(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)carbamothioyl]-2-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-[(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)carbamothioyl]-2-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
N-[(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)carbamothioyl]-2-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
N-[(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)carbamothioyl]-2-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.